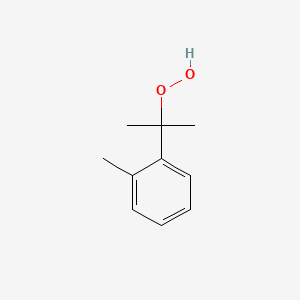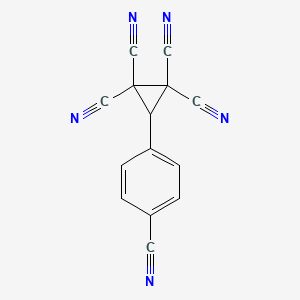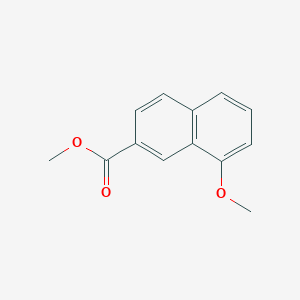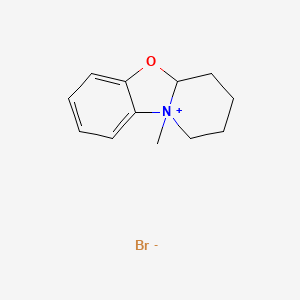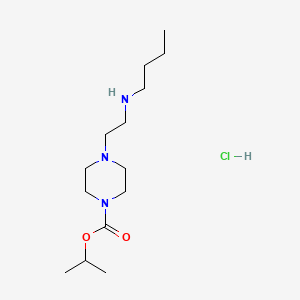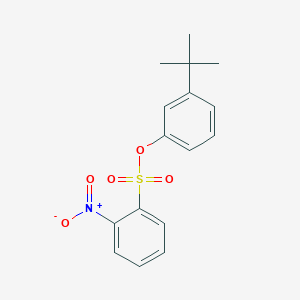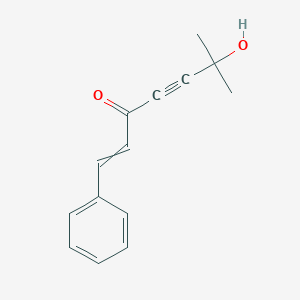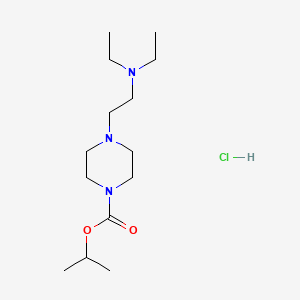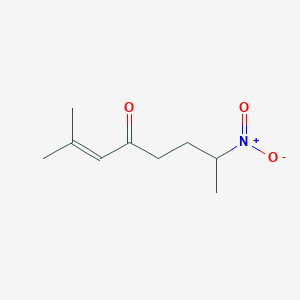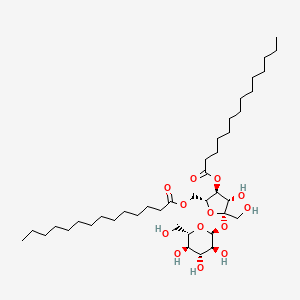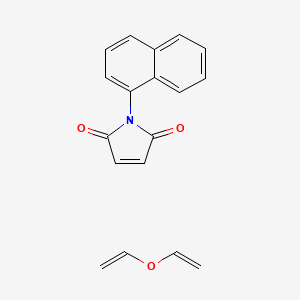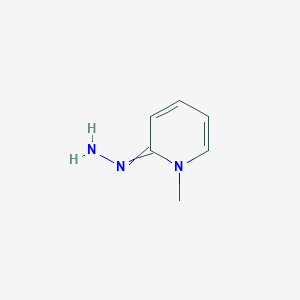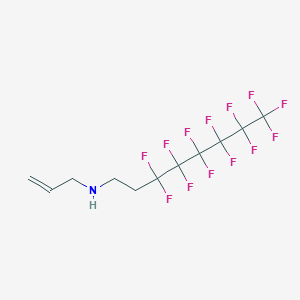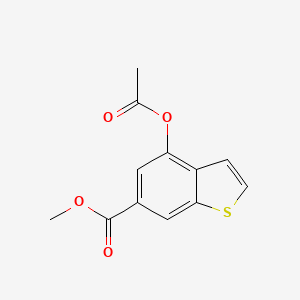
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of an acetyloxy group at the 4-position and a carboxylate ester group at the 6-position of the benzothiophene ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate typically involves the acylation of a benzothiophene derivative. One common method includes the reaction of 4-hydroxy-1-benzothiophene-6-carboxylate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetyloxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium carbonate in polar solvents are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with enzymes or receptors in biological systems. The benzothiophene core can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-1-benzothiophene-6-carboxylate
- Methyl 4-methoxy-1-benzothiophene-6-carboxylate
- Methyl 4-chloro-1-benzothiophene-6-carboxylate
Uniqueness
Methyl 4-(acetyloxy)-1-benzothiophene-6-carboxylate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for specific interactions and transformations that are not possible with other substituents.
Properties
CAS No. |
33880-30-7 |
|---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
methyl 4-acetyloxy-1-benzothiophene-6-carboxylate |
InChI |
InChI=1S/C12H10O4S/c1-7(13)16-10-5-8(12(14)15-2)6-11-9(10)3-4-17-11/h3-6H,1-2H3 |
InChI Key |
CBEHTWPOBUJTOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CSC2=CC(=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


